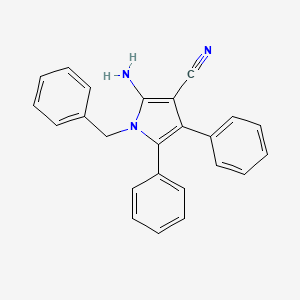

![molecular formula C11H15NO2 B1273887 3-[(1-Phenylethyl)amino]propanoic acid CAS No. 95350-05-3](/img/structure/B1273887.png)

3-[(1-Phenylethyl)amino]propanoic acid

説明

3-[(1-Phenylethyl)amino]propanoic acid, also known as phenylethylaminopropionic acid (PEPA), is a naturally occurring amino acid found in plants and animals. It is an important component of proteins and enzymes, and has been studied extensively for its role in biochemistry and physiology. PEPA is a neurotransmitter, meaning that it is a substrate for neurotransmitter receptors and is involved in the transmission of signals between neurons. It also plays a role in the regulation of hormones and other metabolic pathways.

科学的研究の応用

Application 1: Antimicrobial Activity

- Summary of Application : This compound has been found to exhibit discrete antimicrobial activity .

- Results : The compound showed prominent inhibitory activity against strains of S. aureus, B. cereus, E. coli, and P. aeruginosa, with a minimum inhibitory concentration (MIC) of 250 µg/mL .

Application 2: Plant Growth Promotion

- Summary of Application : The compound was found to promote rapeseed growth and increase seed yield and oil content .

- Results : The application of the compound resulted in increased rapeseed growth, seed yield, and oil content .

Application 3: Surfactant

- Summary of Application : Amino acid-based surfactants, which could potentially include “3-[(1-Phenylethyl)amino]propanoic acid”, have been studied for their physicochemical properties and industrial applications . These surfactants can be derived solely from renewable resources and have extensive structural diversity, resulting in widespread tuneable functionality in their physiochemical properties .

- Methods of Application : The synthesis of these surfactants involves coupling a hydrophobe source with simple amino acids or mixed amino acids from synthesis or from protein hydrolysates .

- Results : Amino acid-based surfactants have shown promising results in terms of solubility, dispersability, toxicity, and biodegradability .

Application 4: Biosynthesis

- Summary of Application : A study aimed to develop an eco-friendly whole-cell biocatalytic process for the bio-production of 3-Aminopropionic acid (3-APA) from fumaric acid (FA) using Bacillus megaterium .

- Methods of Application : A dual-enzyme cascade route with aspartate-1-decarboxylases (ADC) from Bacillus subtilis and native aspartate ammonia-lyase (AspA) was developed . Gene mining, optimization, and duplication strategies were employed to coordinate AspA and ADC expression levels .

- Results : A maximum 3-APA titer was obtained (11.68±0.26 g/L) with a yield of 0.78 g/g under the following optimal conditions: 45 °C, pH 6.0, and 15 g/L FA .

Application 5: Surfactant

- Summary of Application : Amino acid-based surfactants, which could potentially include “3-[(1-Phenylethyl)amino]propanoic acid”, have been studied for their physicochemical properties and industrial applications . These surfactants can be derived solely from renewable resources and have extensive structural diversity, resulting in widespread tuneable functionality in their physiochemical properties .

- Methods of Application : The synthesis of these surfactants involves coupling a hydrophobe source with simple amino acids or mixed amino acids from synthesis or from protein hydrolysates .

- Results : Amino acid-based surfactants have shown promising results in terms of solubility, dispersability, toxicity, and biodegradability .

Application 6: Biosynthesis

- Summary of Application : A study aimed to develop an eco-friendly whole-cell biocatalytic process for the bio-production of 3-Aminopropionic acid (3-APA) from fumaric acid (FA) using Bacillus megaterium .

- Methods of Application : A dual-enzyme cascade route with aspartate-1-decarboxylases (ADC) from Bacillus subtilis and native aspartate ammonia-lyase (AspA) was developed . Gene mining, optimization, and duplication strategies were employed to coordinate AspA and ADC expression levels .

- Results : A maximum 3-APA titer was obtained (11.68±0.26 g/L) with a yield of 0.78 g/g under the following optimal conditions: 45 °C, pH 6.0, and 15 g/L FA .

特性

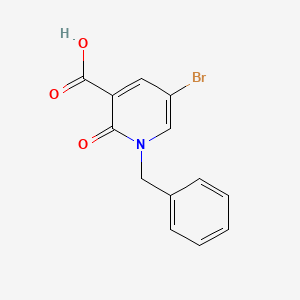

IUPAC Name |

3-(1-phenylethylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-9(12-8-7-11(13)14)10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYOGWZCNJDREPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10385113 | |

| Record name | 3-[(1-phenylethyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(1-Phenylethyl)amino]propanoic acid | |

CAS RN |

95350-05-3 | |

| Record name | 3-[(1-phenylethyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

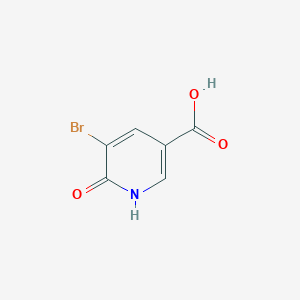

![1-[4-(3-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone](/img/structure/B1273822.png)